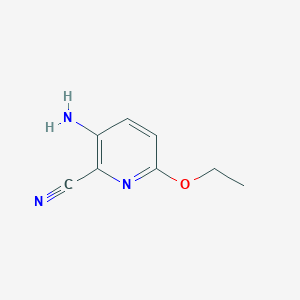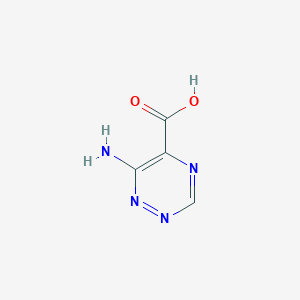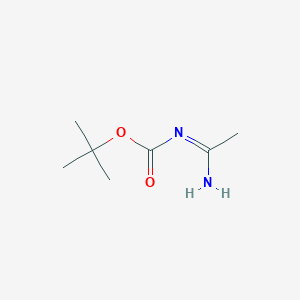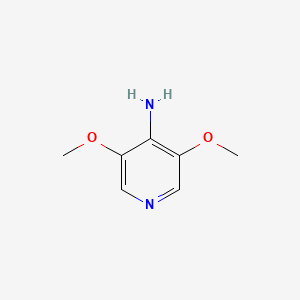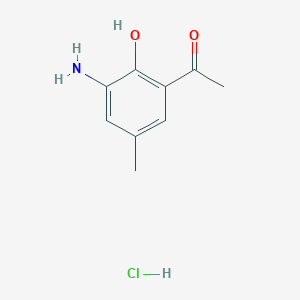
3-氨基-2-羟基-5-甲基乙酰苯盐酸盐
描述
3-Amino-2-hydroxy-5-methyl acetylbenzene hydrochloride: is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of acetylbenzene, featuring amino, hydroxy, and methyl functional groups
科学研究应用
Chemistry
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalyst Development: Investigated for its potential as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: Used in research to study biochemical pathways involving amino and hydroxy groups.
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Diagnostic Agents: Explored as a component in diagnostic assays due to its unique chemical properties.
Industry
Dye Manufacturing: Used in the synthesis of azo dyes.
Polymer Production: Investigated for its role in the production of specialty polymers with specific functional groups.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-nitro-2-hydroxy-5-methyl acetylbenzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The resulting 3-amino-2-hydroxy-5-methyl acetylbenzene is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis of 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Catalytic Hydrogenation: Using a fixed-bed reactor for the reduction step.
Crystallization: The hydrochloride salt is crystallized from an aqueous solution to obtain the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products
Oxidation: 3-Amino-2-oxo-5-methyl acetylbenzene.
Reduction: 3-Amino-2-hydroxy-5-methyl benzyl alcohol.
Substitution: Various azo compounds depending on the coupling partner.
作用机制
The mechanism by which 3-amino-2-hydroxy-5-methyl acetylbenzene hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The hydroxy and amino groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules.
相似化合物的比较
Similar Compounds
3-Amino-2-hydroxy-4-methyl acetylbenzene hydrochloride: Similar structure but with the methyl group in a different position.
3-Amino-2-hydroxy-5-ethyl acetylbenzene hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
3-Amino-2-hydroxy-5-methyl benzaldehyde hydrochloride: Similar structure but with an aldehyde group instead of an acetyl group.
Uniqueness
3-Amino-2-hydroxy-5-methyl acetylbenzene hydrochloride is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise molecular interactions are required, such as in enzyme inhibition or as a building block in organic synthesis.
属性
IUPAC Name |
1-(3-amino-2-hydroxy-5-methylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-5-3-7(6(2)11)9(12)8(10)4-5;/h3-4,12H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVFTYYBYDADCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


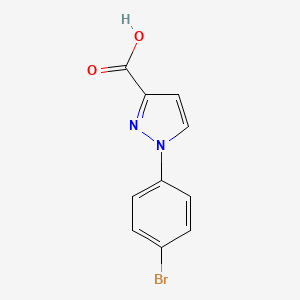
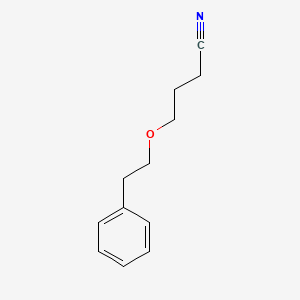
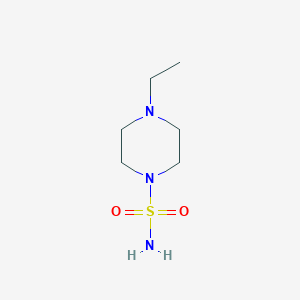

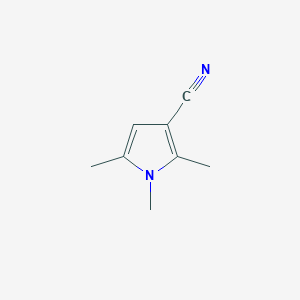
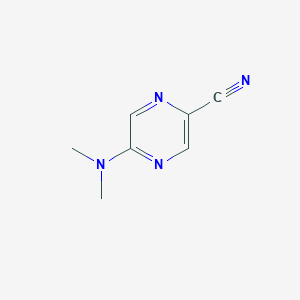
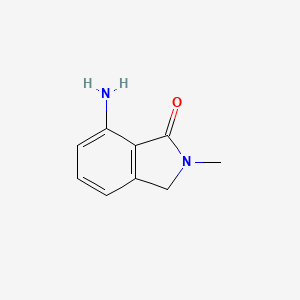
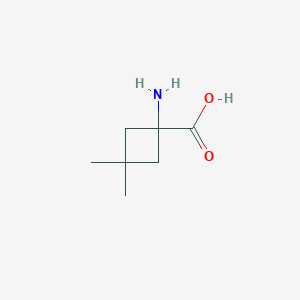
![4-[(Dimethylamino)methyl]pyridin-2-amine](/img/structure/B1521346.png)
